molecular formula C14H13NO4 B6391395 2-(3,5-DIMETHOXYPHENYL)NICOTINIC ACID CAS No. 1258633-80-5

2-(3,5-DIMETHOXYPHENYL)NICOTINIC ACID

Cat. No.: B6391395
CAS No.: 1258633-80-5
M. Wt: 259.26 g/mol
InChI Key: KUCSUKDRAFCWKE-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It features a nicotinic acid core with a 3,5-dimethoxyphenyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethoxyphenyl)nicotinic acid typically involves the condensation of 3,5-dimethoxybenzaldehyde with nicotinic acid or its derivatives. One common method involves the use of a multicomponent reaction where 3,5-dimethoxybenzaldehyde, nicotinic acid, and a suitable catalyst are combined under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the nicotinic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor in redox reactions, influencing various metabolic processes. It may also interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethoxyphenyl)nicotinic acid is unique due to its specific structural features and the presence of the 3,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-10-6-9(7-11(8-10)19-2)13-12(14(16)17)4-3-5-15-13/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCSUKDRAFCWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=C(C=CC=N2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687852
Record name 2-(3,5-Dimethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258633-80-5
Record name 2-(3,5-Dimethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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